methyl 2-[9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a purine ring, and an acetate group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling . The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and purine rings would likely result in a rigid, planar structure, while the acetate group could introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan and purine rings, as well as the acetate group. These functional groups could participate in a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be determined by the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Antiprotozoal Agents
Research involving similar compounds, such as dicationic imidazo[1,2-a]pyridines, highlighted their development as potent antiprotozoal agents. These compounds exhibit strong DNA affinities and demonstrate significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, pointing towards potential applications in treating protozoal infections (Ismail et al., 2004).
Plant Growth Stimulants
A study on new derivatives containing pyrimidine along with furan rings revealed pronounced plant growth stimulating effects. Such research indicates the potential agricultural applications of furan-pyrimidine compounds in enhancing crop growth and productivity (Pivazyan et al., 2019).
Hydrogenation Studies
Investigations into the hydrogenation of dihydrooxazines bearing furan groups have contributed to the understanding of catalytic processes and the generation of various heterocyclic compounds. Such studies are essential for developing synthetic methodologies applicable across different research fields, including pharmaceuticals (Sukhorukov et al., 2008).
Synthesis of Heterocycles
The synthesis and reactions of furan-3-ones with diaminopyridine derivatives have been explored, yielding compounds with potential pharmacological properties. This research underscores the versatility of furan derivatives in synthesizing new heterocyclic compounds with varied biological activities (Sacmacl et al., 2012).
Antinociceptive and Anti-inflammatory Properties
Thiazolopyrimidine derivatives, incorporating furan rings, have shown significant antinociceptive and anti-inflammatory activities. This suggests the potential therapeutic applications of such compounds in pain management and inflammation treatment (Selvam et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-19-14-13(15(24)22(17(19)25)10-12(23)26-2)21-7-4-6-20(16(21)18-14)9-11-5-3-8-27-11/h3,5,8H,4,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARXYJZVWQWQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCCN(C3=N2)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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